1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-yl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-20(2)14-16-9-10-8-11(5-6-12(10)18-14)17-15(21)19-13-4-3-7-22-13/h3-4,7,9,11H,5-6,8H2,1-2H3,(H2,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNKACZFKXJBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-yl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-yl)urea features a tetrahydroquinazoline core and a thiophene moiety. The presence of the dimethylamino group enhances solubility and may influence biological interactions. Its molecular formula is , with a molecular weight of approximately 346.46 g/mol .
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Compounds with similar structures have shown promise as inhibitors in enzymatic pathways. For instance, the urea moiety is known to enhance binding affinity in certain enzyme active sites, potentially leading to inhibition of target enzymes such as protein kinases .
Antimicrobial Activity
Recent studies indicate that derivatives of tetrahydroquinazoline compounds exhibit significant antimicrobial properties. For example, related compounds have demonstrated efficacy against a variety of pathogens, including bacteria and fungi. The minimal inhibitory concentration (MIC) for some derivatives has been reported as low as 50 μg/mL .
Anti-inflammatory and Anticancer Properties
Research has shown that compounds similar to 1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-yl)urea possess anti-inflammatory and anticancer activities. In vitro studies have indicated that these compounds can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, which is crucial in inflammatory responses . Additionally, some derivatives have been evaluated for their anticancer effects through cell proliferation assays.
Study 1: Inhibition of Protein Kinases
A study investigated the inhibitory effects of tetrahydroquinazoline derivatives on specific protein kinases involved in cancer progression. The results demonstrated that these compounds could effectively reduce kinase activity, leading to decreased cell proliferation in cancer cell lines .
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, various derivatives were tested against common bacterial strains. The results showed that certain modifications to the urea structure significantly enhanced antibacterial activity compared to the parent compound .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Compound A | Antimicrobial, Anti-inflammatory |
| Compound B | Compound B | Anticancer |
| 1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-yl)urea | Current Compound | Enzyme inhibition, Antimicrobial |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Tetrahydroquinazoline Derivatives
1-(Thiophen-2-yl)-3-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)urea (CAS 1396863-57-2)
- Core Structure : 5,6,7,8-Tetrahydroquinazoline.
- Substituents : A trifluoromethyl group at position 4 and an ethyl-linked urea-thiophene group.
- Molecular Formula : C₁₆H₁₇F₃N₄OS.
- Molecular Weight : 370.4 g/mol.
- Comparison: The trifluoromethyl group increases lipophilicity and metabolic stability compared to the dimethylamino group in the target compound. The ethyl linker may reduce steric hindrance but alter binding affinity .
N-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-3-carboxamide (CAS 2097857-86-6)
- Core Structure : 5,6,7,8-Tetrahydroquinazoline.
- Substituents: Dimethylamino at position 2 and a furan-3-carboxamide at position 5.
- Molecular Formula : C₁₅H₁₈N₄O₂.
- Molecular Weight : 286.33 g/mol.
- Comparison : Replacing the urea-thiophene group with a carboxamide-furan moiety reduces hydrogen-bonding capacity. The furan’s oxygen atom may enhance solubility but diminish π-stacking compared to thiophene’s sulfur .
Thiophene-Containing Ureas
1-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 941964-60-9)
- Core Structure : Tetrazole.
- Substituents : 3,4-Dimethylphenyl on tetrazole and a thiophen-2-ylmethyl group.
- Molecular Formula : C₁₆H₁₈N₆OS.
- Molecular Weight : 342.4 g/mol.
- Comparison : The tetrazole core introduces aromaticity and metabolic resistance, while the bulky 3,4-dimethylphenyl group may hinder membrane permeability compared to the target’s compact tetrahydroquinazoline .
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea
- Core Structure : Tetrahydrobenzo[b]thiophene.
- Substituents: 3-Cyano group and benzoyl-hydrazone-modified urea.
- Molecular Formula : C₁₇H₁₅N₃O₂S.
- Molecular Weight : 325.39 g/mol.
- The cyano group enhances electron-withdrawing effects, contrasting with the electron-donating dimethylamino group in the target .
Urea vs. Thiourea Analogues
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea
- Core Structure : Cyclohexyl-thiourea.
- Substituents: Perfluorophenyl and dimethylamino groups.
- Molecular Formula : C₁₅H₁₈F₅N₃S.
- Molecular Weight : 367.38 g/mol.
- Comparison : Thioureas (C=S) exhibit stronger hydrogen-bonding acidity than ureas (C=O), influencing receptor binding. The perfluorophenyl group enhances hydrophobicity but may reduce solubility compared to thiophene .
Structural and Functional Analysis
Table 1: Key Comparative Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
